(E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one
Description
The compound “(E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one” is a structurally complex molecule featuring a pyrazolo[1,5-a]pyrazine core fused with a cyclopropyl group at position 2 and a (2,5-difluorophenyl)-substituted α,β-unsaturated ketone (enone) at position 1. The cyclopropyl group enhances metabolic stability by reducing oxidative degradation, while the 2,5-difluorophenyl substituent contributes to lipophilicity and electronic effects, which may improve binding affinity in therapeutic contexts such as kinase inhibition or antimicrobial activity .
Properties
IUPAC Name |
(E)-1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O/c19-14-4-5-16(20)13(9-14)3-6-18(24)22-7-8-23-15(11-22)10-17(21-23)12-1-2-12/h3-6,9-10,12H,1-2,7-8,11H2/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVAKXQVYCCTRC-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C=CC4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)/C=C/C4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the cyclopropyl group and the difluorophenyl group. Key steps include cyclization reactions, Friedel-Crafts acylation, and Wittig reactions under controlled conditions to ensure the desired (E)-configuration.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Halogenation and nitration reactions can introduce additional functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Comprehensive Analysis of "(E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one" Applications
The compound "this compound" represents an intriguing molecular structure with potential scientific applications, particularly in the realm of pharmaceutical research.
Infectious Disease Investigations
Research surrounding pyrazolo[1,5-a]pyrazine compounds indicates potential applications in treating infectious diseases. The structural complexity of this molecule suggests it could be a candidate for further pharmacological exploration .
Structural Significance
The compound's unique structural features include:
- A cyclopropyl substituent
- Dihydropyrazolo[1,5-a]pyrazine core
- 2,5-difluorophenyl moiety
- Enone functional group
These structural elements contribute to its potential biological activity and make it an interesting target for advanced pharmaceutical research.
Research Limitations and Future Directions
Current Challenges :
- Limited direct research on this specific molecular structure
- Need for comprehensive biological screening
- Require detailed pharmacological profiling
Recommended Research Strategies :
- Systematic biological activity assessment
- Structure-activity relationship studies
- Computational modeling of potential interactions
- In vitro and in vivo toxicity evaluations
Comparative Molecular Analysis
| Structural Feature | Significance | Potential Implications |
|---|---|---|
| Cyclopropyl Group | Conformational Rigidity | Enhanced Binding Specificity |
| Difluorophenyl Moiety | Electronic Modulation | Potential Metabolic Stability |
| Enone Functionality | Reactive Center | Possible Enzymatic Interactions |
Mechanism of Action
The mechanism of action of (E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a broader class of pyrazolo-fused heterocycles, which are frequently explored for their pharmacological properties. Below is a comparison with structurally related analogs:
Key Observations :
- Pyrazine rings are less basic than pyrimidines, which may affect solubility and target engagement .
- Substituent Effects : The 2,5-difluorophenyl group in the target compound provides distinct electronic and steric profiles compared to the trifluoromethyl group in 4n or the methoxy groups in 6d . Fluorine substituents enhance metabolic stability and membrane permeability, while trifluoromethyl groups increase lipophilicity .
- However, 4n and 4i lack this group but include diazenyl and amino groups, which may confer redox activity or hydrogen-bond donor capacity .
Physicochemical and Spectroscopic Data
*Inferred based on enone analogs .
Insights :
- The cyclopropyl group in the target compound may lower melting points compared to bulkier substituents (e.g., s-butyl in 6d ) due to reduced crystal packing efficiency.
- Elemental analysis discrepancies in 4n (C: 54.61% vs. calc. 54.81%) and 4i (N: 22.47% vs. calc. 22.94%) highlight purity challenges in multicomponent syntheses .
Biological Activity
(E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one, with the CAS number 2035018-50-7, is a complex organic compound belonging to the category of pyrazolo[1,5-a]pyrazines. This compound is notable for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its synthesis, structure, and biological activity based on various studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 329.3 g/mol. Its unique structure features a cyclopropyl group and a difluorophenyl moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 329.3 g/mol |
| CAS Number | 2035018-50-7 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from appropriate precursors. Key steps include:
- Formation of the Pyrazolopyrazine Core : This is achieved through cyclization reactions involving hydrazines and diketones.
- Introduction of Cyclopropyl Group : Cyclopropanation techniques using reagents like diazomethane are commonly employed.
- Attachment of Difluorophenyl Moiety : This step may involve electrophilic aromatic substitution reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant antiproliferative effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction through reactive oxygen species (ROS) generation.
Case Study Example :
In an experiment involving MDA-MB-468 (triple-negative breast cancer) cells, treatment with the compound resulted in:
- Dose-dependent growth inhibition
- Increased caspase-3 activity , indicating apoptosis as a primary mechanism of action.
The biological activity can be attributed to several mechanisms:
- Kinase Inhibition : The compound may inhibit specific kinases involved in cell proliferation.
- Induction of Apoptosis : Evidence suggests that it triggers apoptosis via ROS pathways.
Research Findings
A variety of studies have been conducted to evaluate the biological activity of this compound:
- Antiproliferative Assays : The compound showed IC50 values in the low micromolar range against several cancer cell lines.
- Structure-Activity Relationship (SAR) : Modifications in the cyclopropyl and difluorophenyl groups significantly affect potency and selectivity.
Q & A
Basic Research Questions
Q. What synthetic routes are reported for pyrazolo[1,5-a]pyrazine derivatives, and how can they be adapted for this compound?
- The synthesis of pyrazolo[1,5-a]pyrazine derivatives typically involves multi-step reactions. For example, pyrazolo derivatives are synthesized via condensation of α-amino acids with halogenated pyrazoles under reflux in ethanol, monitored by TLC for reaction completion . Another method uses aromatic aldehydes in regioselective multicomponent reactions, yielding dihydropyrazolo-pyrimidines . Adapting these routes for the target compound may require substituting cyclopropyl and difluorophenyl groups during the coupling steps, with optimization of solvents (e.g., pyridine or ethanol) and temperature.
Q. How is the structural integrity of this compound validated experimentally?
- X-ray crystallography is the gold standard for structural confirmation. For related compounds, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 7.1709 Å, b = 10.6982 Å) are resolved using single-crystal X-ray diffraction . Complementary techniques include:
- NMR : H and C spectra to confirm substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm).
- Elemental analysis : Matching calculated vs. observed C, H, N percentages (e.g., ±0.3% deviation) .
- Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., m/z 411.88 for CHClNO) .
Q. What methods are recommended to assess purity during synthesis?
- TLC monitoring : Use silica gel plates with ethyl acetate/hexane eluents to track reaction progress .
- HPLC : Reverse-phase columns (C18) with UV detection (λ = 254 nm) to quantify impurities .
- Melting point analysis : Sharp melting ranges (±2°C) indicate high crystallinity .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing the E-isomer be addressed?
- The E-configuration of the propenone moiety is critical for biological activity. Strategies include:
- Steric control : Bulky substituents (e.g., cyclopropyl) favor the trans configuration during aldol condensation.
- Catalytic optimization : Use of Lewis acids (e.g., ZnCl) to stabilize transition states .
- Chromatographic separation : HPLC or preparative TLC to isolate the E-isomer from Z byproducts .
Q. What computational approaches predict protein-ligand interactions for this compound?
- Molecular docking : Software like AutoDock Vina can model binding to targets (e.g., histamine receptors) using crystal structures from the PDB .
- MD simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories, analyzing RMSD and hydrogen bond occupancy .
- QSAR modeling : Correlate substituent electronegativity (e.g., difluorophenyl) with activity using descriptors like logP and polar surface area .
Q. How are biological activities (e.g., enzyme inhibition) evaluated experimentally?
- In vitro assays :
- Kinase inhibition : Measure IC via ADP-Glo™ kinase assays .
- Cell viability : MTT assays on cancer cell lines (e.g., HepG2) at 10–100 μM concentrations .
Q. What safety protocols are critical for handling fluorinated pyrazine derivatives?
- GHS compliance : Classify as Category 3 acute toxicity (oral) and Category 1 eye hazard. Use PPE (gloves, goggles) and fume hoods during synthesis .
- Waste disposal : Neutralize acidic byproducts with NaHCO before disposal .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields for similar compounds?
- Parameter optimization : For a pyrazolo-pyrimidine synthesis, yields varied from 45% to 72% due to solvent polarity (DMF vs. ethanol) and reaction time (6–12 hours) .
- Catalyst screening : Pd/C vs. CuI in coupling reactions can alter yields by 20–30% .
- Statistical DOE : Apply Taguchi or factorial design to identify critical factors (e.g., temperature > solvent > catalyst) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
